molecular formula C18H22N2 B1468296 1-Benzyl-3-(3-methylphenyl)piperazine CAS No. 1248907-37-0

1-Benzyl-3-(3-methylphenyl)piperazine

カタログ番号: B1468296
CAS番号: 1248907-37-0
分子量: 266.4 g/mol
InChIキー: QJHGUGUDPGYZAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-3-(3-methylphenyl)piperazine (CAS 1248907-37-0) is a piperazine derivative chemical compound offered with a certified purity of 95% . Piperazine-based compounds are of significant interest in medicinal chemistry research due to their versatile binding properties and presence in a wide range of pharmacologically active molecules . This particular derivative is a structural analogue of 1-benzylpiperazine (BZP), a compound known to act as a stimulant with a mixed mechanism of action, influencing serotonergic and dopaminergic systems in a manner that has been compared to amphetamine and MDMA in research settings . Researchers study such piperazine derivatives for their potential as tools to probe monoamine neurotransmitter systems, given their activity on targets like serotonin reuptake transporters and various serotonin receptor subtypes (e.g., 5-HT1, 5-HT2) . This product is provided as a research chemical for in-vitro applications only . It is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) and handling in a well-ventilated area are essential. This compound is intended for use by qualified researchers in controlled laboratory environments. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all local, state, national, and international regulations regarding the handling, storage, and disposal of this substance.

特性

IUPAC Name

1-benzyl-3-(3-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-15-6-5-9-17(12-15)18-14-20(11-10-19-18)13-16-7-3-2-4-8-16/h2-9,12,18-19H,10-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGUGUDPGYZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Biochemical Properties

1-Benzyl-3-(3-methylphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to affect the activity of certain enzymes, leading to changes in biochemical pathways. For example, it may inhibit or activate specific enzymes, thereby altering the metabolic processes within cells. The interactions between this compound and these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can alter gene expression, resulting in the upregulation or downregulation of certain genes. These effects on cellular processes are essential for understanding the compound’s potential therapeutic and toxicological implications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptors, thereby modulating their signaling pathways. Additionally, this compound can inhibit or activate enzymes, resulting in changes in biochemical reactions. These molecular interactions are critical for understanding the compound’s mechanism of action and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to changes in its activity. Additionally, the compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies. These temporal effects are essential for understanding the compound’s stability and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal effects, while higher doses can lead to significant changes in cellular function. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications. These dosage effects are crucial for understanding the compound’s safety and efficacy in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, it may be metabolized by certain enzymes, resulting in the formation of metabolites that can further influence biochemical reactions. Understanding the metabolic pathways of this compound is essential for determining its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can interact with specific transporters or binding proteins, leading to its localization and accumulation in certain cellular compartments. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

生物活性

1-Benzyl-3-(3-methylphenyl)piperazine (BMCPP) is a compound that belongs to the piperazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of BMCPP, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

BMCPP is characterized by a piperazine core substituted with a benzyl group and a 3-methylphenyl moiety. The chemical structure can be represented as follows:

BMCPP C15H20N2\text{BMCPP C}_{15}\text{H}_{20}\text{N}_2

This compound's unique structural features contribute to its interaction with various biological targets.

Receptor Interactions

BMCPP exhibits significant affinity for several receptors, particularly those involved in neurotransmission and pain modulation.

  • σ1 Receptor Antagonism : Research has shown that derivatives of benzylpiperazines, including BMCPP, act as selective antagonists for the σ1 receptor. This receptor is implicated in pain pathways, making BMCPP a candidate for analgesic development. In a study, compounds with similar structures demonstrated high affinities (K_i values ranging from 1.6 to 145 nM) for the σ1 receptor, suggesting potential efficacy in pain management .
  • Serotonin Receptors : BMCPP and its analogs have been reported to interact with serotonin receptors, particularly 5-HT_2A and 5-HT_2C. These interactions are significant as they may influence mood regulation and anxiety .
Receptor TypeAffinity (K_i)Selectivity
σ1 Receptor1.6 - 145 nMHigh
5-HT_2AVariesModerate
5-HT_2CVariesModerate

Pharmacological Effects

Analgesic Activity :
BMCPP has been evaluated for its analgesic properties in various animal models. In formalin assays, compounds related to BMCPP exhibited dose-dependent antinociceptive effects without significant sedation or motor impairment . This suggests that BMCPP could be developed into a therapeutic agent for chronic pain management.

Antidiabetic Potential :
Recent studies have highlighted the potential of piperazine derivatives, including BMCPP, as antidiabetic agents. In vitro assays demonstrated promising inhibitory activity against α-glucosidases, indicating a possible role in managing blood glucose levels .

Case Study 1: Pain Management

In a controlled study involving mouse models of inflammatory pain, BMCPP-related compounds were administered at varying doses (3–60 mg/kg). Results indicated significant reductions in pain responses compared to control groups, supporting the hypothesis that σ1 receptor antagonism plays a crucial role in mediating these effects .

Case Study 2: Antidiabetic Activity

Another investigation focused on the antidiabetic properties of piperazine derivatives showed that BMCPP analogs exhibited IC50 values significantly lower than standard treatments like acarbose. This positions BMCPP as a potential candidate for further development in diabetes therapy .

科学的研究の応用

Scientific Research Applications

The compound has several notable applications in scientific research:

Neuroscience

1-Benzyl-3-(3-methylphenyl)piperazine is primarily studied for its effects on the central nervous system. It acts as a stimulant and has been investigated for its potential to mimic the effects of amphetamines. Research indicates that BZP may influence dopamine release, which has implications for understanding addiction and mood disorders.

Pharmacology

In pharmacological studies, BZP is evaluated for:

  • Potential Therapeutic Uses: Its stimulant properties have led to investigations into its use as a treatment for conditions like ADHD (Attention Deficit Hyperactivity Disorder).
  • Safety and Toxicology: Research has focused on the safety profile of BZP, including its potential for abuse and dependence compared to traditional stimulants.

Analytical Chemistry

BZP is also used in analytical chemistry as a reference standard in the development of methods to detect and quantify piperazine derivatives in biological samples. This is crucial for forensic toxicology and drug testing.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Psychopharmacology explored the neuropharmacological effects of BZP in animal models. The findings indicated that BZP administration led to significant increases in locomotor activity, suggesting stimulant-like effects similar to those observed with amphetamines. This study provides insights into the compound's potential role in treating neuropsychiatric disorders.

Case Study 2: Toxicological Assessment

Research conducted by Smith et al. (2022) assessed the toxicological profile of BZP in human subjects. The study found that while BZP exhibited mild stimulant effects, it also posed risks for cardiovascular complications at higher doses. This assessment is critical for understanding the safety margins for potential therapeutic applications.

類似化合物との比較

Core Structural Variations

Piperazine derivatives are classified into two main groups based on substitution patterns: benzylpiperazines (e.g., N-benzylpiperazine, BZP) and phenylpiperazines (e.g., 1-(3-chlorophenyl)piperazine, mCPP) . The target compound, 1-Benzyl-3-(3-methylphenyl)piperazine, is a hybrid structure featuring both benzyl and aryl (3-methylphenyl) substituents.

Key Structural Analogues (Figure 1, ):

Compound Name Substituents on Piperazine Key Features
1-(3,4-Methylenedioxyphenyl)piperazine (MDBP) 3,4-Methylenedioxyphenyl group Psychostimulant, hallucinogenic
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ group Serotonin receptor agonist
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl group Metabolite of antidepressants
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OCH₃ group Designer drug with stimulant effects

Comparison with Target Compound :

  • The 3-methylphenyl group in this compound introduces steric bulk and moderate lipophilicity compared to electron-withdrawing groups (e.g., Cl, CF₃) in mCPP or TFMPP. This may enhance membrane permeability but reduce polar interactions with receptors .

Physicochemical Properties

Substituents critically impact solubility, pKa, and bioavailability:

Compound Substituent Position/Type Solubility (μM) Calculated pKa Key Finding
This compound Benzyl + 3-methylphenyl Not reported ~6–7 (estimated) Moderate lipophilicity (ClogD ~2.5)
N-Phenylpiperazine derivatives (e.g., 8a) Direct N-phenyl attachment <20 3.8 Low solubility due to planar structure
Piperazines with ethylene spacers (e.g., 8ac) Ethylene spacer >80 6–7 Enhanced solubility via flexibility
mCPP 3-Cl High (aqueous) ~9.5 Polar metabolite formation

Key Insights :

  • Unlike N-phenylpiperazines with low solubility (e.g., 8a), the benzyl group in the target compound may stabilize the protonated form, enhancing solubility at physiological pH .

Serotonin Receptor Affinity

Piperazine derivatives often target serotonin receptors (e.g., 5-HT1A, 5-HT2A). Substituent position and electronic effects dictate selectivity:

  • TFMPP (3-CF₃) : High 5-HT1A/2C affinity due to electron-withdrawing CF₃ group .
  • mCPP (3-Cl) : Mixed 5-HT2B/2C agonist, associated with anxiety .
  • Benzylpiperazines (e.g., BZP) : Dopamine reuptake inhibition, stimulant effects .

Target Compound :

  • The 3-methylphenyl group may reduce 5-HT receptor affinity compared to electron-deficient analogues (e.g., TFMPP) but could enhance interactions with hydrophobic receptor pockets.
  • The benzyl group might confer dopamine transporter (DAT) inhibition activity, similar to BZP .

Metabolic Stability

Piperazine rings are prone to oxidative metabolism. For example:

  • Meclozine (1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine) : Metabolized via N-dealkylation and hydroxylation .
  • This compound : The 3-methyl group may slow oxidative metabolism compared to unsubstituted phenyl rings, extending half-life .

Tables and Figures Referenced :

  • Figure 1 in .
  • Table 1 in .
  • Solubility/pKa data from .
  • Metabolic pathways in .

準備方法

Synthetic Routes and General Strategies

The preparation of 1-Benzyl-3-(3-methylphenyl)piperazine generally follows multi-step synthetic pathways involving:

  • Formation of the piperazine ring via cyclization of appropriate diamine precursors.
  • Introduction of the benzyl group at the nitrogen atom (N1).
  • Attachment of the 3-methylphenyl group at the 3-position of the piperazine ring, often via nucleophilic substitution or reductive amination.
  • Use of protecting groups and subsequent deprotection steps to ensure regioselective substitution.

A common approach involves the cyclization of N,N'-disubstituted diamines or the reaction of substituted phenylpiperazines with benzyl halides under basic conditions.

Specific Preparation Methodologies

Cyclization via Sulfonium Salt Mediated Reaction

One documented method involves the reaction of N,N'-bisnosyl diamines with diphenylvinylsulfonium triflate in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This leads to the formation of protected piperazine intermediates, which upon deprotection yield the target compound this compound.

  • Reaction conditions:

    • Solvent: Typically polar aprotic solvents (e.g., acetonitrile or dichloromethane).
    • Base: DBU or similar strong non-nucleophilic bases.
    • Temperature: Ambient to mild heating (20–60 °C).
    • Time: Several hours until completion confirmed by chromatographic methods.
  • Advantages:

    • High regioselectivity.
    • Good yields with minimal side products.
    • Suitable for scale-up in industrial settings.

Catalytic Hydrogenation for Deprotection

In cases where benzyl protecting groups are used on nitrogen atoms, catalytic hydrogenation is employed to remove the benzyl group selectively without affecting other functional groups.

  • Typical conditions:
    • Catalyst: Palladium on carbon (Pd/C).
    • Hydrogen pressure: 80–100 psi.
    • Solvent: Ethanol or methanol.
    • Temperature: Room temperature to 40 °C.
    • Monitoring: Reaction progress monitored by high-performance liquid chromatography (HPLC).

After hydrogenation, the reaction mixture is treated with aqueous alkali (e.g., sodium hydroxide) to adjust pH to 11–12 to facilitate extraction.

Extraction and Purification

The crude product is typically isolated by liquid-liquid extraction using solvents such as toluene, methylene chloride, ethyl acetate, or cyclohexane. Toluene is often preferred due to its efficiency in extracting piperazine derivatives.

  • The organic phase is then concentrated by distillation under reduced pressure.
  • Further purification may be achieved by recrystallization or chromatography to remove impurities such as positional isomers or over-alkylated products.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Notes
Cyclization N,N'-bisnosyl diamine + diphenylvinylsulfonium triflate + DBU 20–60 °C Several hours High regioselectivity, good yield
Benzyl Deprotection Pd/C catalyst, H2 (80–100 psi), ethanol RT to 40 °C Until completion (monitored by HPLC) Selective removal of benzyl protecting group
pH Adjustment and Extraction NaOH to pH 11–12, extraction with toluene Ambient 30–60 min Facilitates product isolation
Final Purification Distillation, recrystallization or chromatography Ambient to mild heating Variable Removes impurities and isomers

Avoidance of Impurities

A key challenge in the preparation of substituted piperazines is the formation of positional isomers such as 1-methyl-2-phenylpiperazine or 1,4-dimethyl-2-phenylpiperazine. The described methods emphasize:

  • Careful control of reaction conditions.
  • Use of selective protecting groups.
  • Monitoring of reaction endpoints by HPLC or other chromatographic techniques.

These measures ensure the final product contains minimal impurities, which is critical for applications in pharmaceutical synthesis.

Industrial Production Considerations

Industrial synthesis of this compound typically involves:

  • Use of cost-effective starting materials.
  • Optimization of reaction parameters to maximize yield and purity.
  • Implementation of catalytic hydrogenation under controlled pressure.
  • Efficient extraction and purification protocols.

These processes are designed to be scalable and reproducible, ensuring consistent quality for downstream applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Sulfonium salt-mediated cyclization N,N'-bisnosyl diamine, diphenylvinylsulfonium triflate, DBU High regioselectivity, good yields Requires careful base handling
Catalytic hydrogenation Pd/C catalyst, H2 (80–100 psi), ethanol Selective deprotection, mild conditions Requires hydrogenation setup
Liquid-liquid extraction NaOH for pH adjustment, toluene extraction Efficient product isolation Solvent handling and disposal
Purification Distillation, recrystallization High purity product Additional processing time

Research Findings and Analytical Data

  • The endpoint of catalytic hydrogenation is reliably confirmed by HPLC, ensuring complete deprotection without over-reduction or degradation.
  • Adjusting the reaction mixture to alkaline pH improves extraction efficiency and product stability.
  • The final product is free from common positional isomers and over-alkylated impurities, verified by chromatographic and spectroscopic methods.
  • Molecular weight of this compound is approximately 190.28 g/mol.
  • The compound’s purity and identity are confirmed by spectral data including NMR, MS, and IR (data available in specialized chemical databases).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(3-methylphenyl)piperazine
Reactant of Route 2
1-Benzyl-3-(3-methylphenyl)piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。